A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS No. 1036756-05-4)
A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS No. 1036756-05-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3-bromo-2-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an activating amino group, a versatile bromine atom, and a modulating fluorine atom—offers a powerful platform for the synthesis of complex heterocyclic scaffolds and novel molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route, its applications in drug discovery, and essential safety and handling protocols.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery, the use of fluorinated building blocks has become a cornerstone for optimizing the pharmacological profiles of lead compounds. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] 6-Amino-3-bromo-2-fluorobenzaldehyde (CAS No. 1036756-05-4) is a prime example of a highly functionalized intermediate designed to leverage these benefits.[2][3][4]
The molecule's utility is derived from the orthogonal reactivity of its functional groups:
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The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form various heterocyclic systems.
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The amino group is a powerful directing group and a nucleophilic center, often serving as an anchor point for building larger molecular frameworks.
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The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
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The fluorine atom , positioned ortho to the aldehyde, exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of the adjacent functional groups and influence the conformation of resulting products.
This unique combination makes 6-amino-3-bromo-2-fluorobenzaldehyde a sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and other complex bioactive molecules.[5][6]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1036756-05-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrFNO | [2][3][4] |
| Molecular Weight | 218.03 g/mol | [2][4] |
| Appearance | Light yellow solid | [4] |
| Purity | Typically ≥97% | [4][7] |
| IUPAC Name | 6-amino-3-bromo-2-fluorobenzaldehyde | [2] |
| SMILES | NC1=CC=C(Br)C(F)=C1C=O | [2] |
| InChIKey | MPXYFWVNQJCORX-UHFFFAOYSA-N | [2] |
Spectral Data Interpretation (Predicted)
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¹H NMR: The spectrum would likely show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm). The aromatic protons would appear as multiplets or doublets of doublets in the aromatic region (6.5-8.0 ppm), with coupling constants influenced by the fluorine and bromine substituents. The amino group protons (NH₂) would likely appear as a broad singlet.
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¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
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¹⁹F NMR: A singlet or a multiplet (depending on the coupling to neighboring protons) would be expected in the typical range for an aryl fluoride.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).
Synthesis and Mechanism: A Plausible Pathway
While specific, peer-reviewed synthetic procedures for 6-amino-3-bromo-2-fluorobenzaldehyde are not widely published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. The most likely route involves the formylation of a pre-functionalized aniline precursor, 3-bromo-2-fluoroaniline.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Amino-3-bromo-2-fluorobenzaldehyde.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-2-fluoroaniline
This precursor can be synthesized via the reduction of commercially available 3-bromo-2-fluoronitrobenzene.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-bromo-2-fluoronitrobenzene in a suitable solvent such as 1,4-dioxane.[8]
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Reagent Addition: Add tin(II) chloride (SnCl₂) and a catalytic amount of concentrated hydrochloric acid.[8]
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Reaction Conditions: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, concentrate the reaction mixture. Take up the residue in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1N NaOH), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-fluoroaniline, which can be used in the next step without further purification.[8]
Causality Behind Experimental Choices:
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Tin(II) chloride reduction: This is a classic and reliable method for the reduction of aromatic nitro groups to anilines, especially in the presence of other reducible functional groups. It is generally high-yielding and proceeds under mild conditions.[8]
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Inert atmosphere: While not always strictly necessary for this reduction, it prevents any potential side reactions involving oxygen.
Step 2: Ortho-Formylation of 3-Bromo-2-fluoroaniline
The introduction of the aldehyde group ortho to the amino group can be achieved through various formylation methods. A plausible approach is the use of a modified Duff reaction or a similar ortho-formylation procedure for phenols and anilines.
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Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend magnesium ethoxide (Mg(OEt)₂) in an anhydrous aprotic solvent like toluene.
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Substrate Addition: Add the 3-bromo-2-fluoroaniline synthesized in the previous step to the suspension.
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Formylating Agent: Add paraformaldehyde to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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Work-up and Purification: After cooling, carefully quench the reaction with an aqueous acid (e.g., 1N HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to afford 6-amino-3-bromo-2-fluorobenzaldehyde.
Causality Behind Experimental Choices:
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Ortho-formylation: The amino group is a strong ortho-, para-directing group. The use of a magnesium salt can chelate to the amino group, directing the electrophilic formylating agent (derived from paraformaldehyde) specifically to the ortho position.
-
Paraformaldehyde: This serves as a convenient and less hazardous source of formaldehyde for the formylation reaction.
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Anhydrous Conditions: The reagents used in this step are sensitive to moisture, which could lead to side reactions and lower yields.
Applications in Drug Discovery and Development
The strategic placement of the amino, bromo, and fluoro groups makes 6-amino-3-bromo-2-fluorobenzaldehyde a highly valuable starting material for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
Key Application: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the ATP-binding site.[5] 6-Amino-3-bromo-2-fluorobenzaldehyde is an ideal precursor for constructing such scaffolds.
Illustrative Synthetic Workflow: Towards a Pyrido[2,3-d]pyrimidinone Core
Caption: A generalized workflow illustrating the use of 6-Amino-3-bromo-2-fluorobenzaldehyde in the synthesis of a kinase inhibitor scaffold.
Mechanistic Rationale for its Use:
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Initial Cyclization: The amino and aldehyde groups can undergo a condensation reaction with a suitable 1,3-dicarbonyl compound (or its equivalent) to form a dihydropyridine ring. This is a common strategy for building substituted pyridine systems.
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Annulation to Form the Heterocyclic Core: The resulting dihydropyridine can be further reacted to form a fused pyrimidinone ring, a common feature in many kinase inhibitors.
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Late-Stage Functionalization: The bromine atom, which is carried through the initial synthetic steps, serves as a crucial handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs by introducing various aryl or heteroaryl groups at this position to probe the solvent-exposed region of the kinase active site and optimize potency and selectivity.
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Role of Fluorine: The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can block potential sites of metabolism, thereby improving the pharmacokinetic properties of the final compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-amino-3-bromo-2-fluorobenzaldehyde.
GHS Hazard Classification:
Hazard Statements:
Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light. Recommended storage temperature is 2-8°C.[10]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
6-Amino-3-bromo-2-fluorobenzaldehyde is a high-value synthetic intermediate that provides a powerful entry point into a wide range of complex molecular targets. Its trifunctional nature allows for a modular and strategic approach to the synthesis of novel compounds, particularly within the field of medicinal chemistry. By understanding its properties, plausible synthetic routes, and the rationale behind its application, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
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6-amino-3-bromo-2-fluorobenzaldehyde (C7H5BrFNO). PubChemLite. [Link]
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Amino acid derivatives - Patent US-5214181-A. PubChem. [Link]
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Formylation - Common Conditions. Organic Chemistry Portal. [Link]
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Cloning, mutagenesis, and characterization of the microalga Parietochloris incisa acetohydroxyacid synthase, and its possible use as an endogenous selection marker. PubMed. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]
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american chemical society (acs) citation guidelines. İYTE. [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]
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